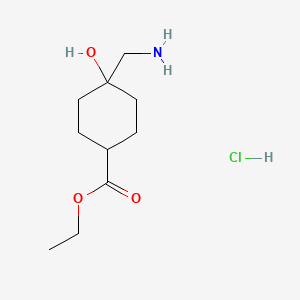
Ethyl 4-(aminomethyl)-4-hydroxy-cyclohexanecarboxylate;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-(aminomethyl)-4-hydroxy-cyclohexanecarboxylate;hydrochloride is a chemical compound with a unique structure that includes an ethyl ester, an aminomethyl group, and a hydroxyl group attached to a cyclohexane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(aminomethyl)-4-hydroxy-cyclohexanecarboxylate;hydrochloride typically involves multiple steps. One common method starts with the cyclohexanecarboxylic acid, which undergoes esterification to form the ethyl ester. This is followed by the introduction of the aminomethyl group through a reductive amination process. The hydroxyl group is then introduced via a hydroxylation reaction. The final product is obtained as a hydrochloride salt to enhance its stability and solubility.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to optimize yield and efficiency. These methods allow for better control over reaction conditions and can be scaled up for large-scale production. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 4-(aminomethyl)-4-hydroxy-cyclohexanecarboxylate;hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The aminomethyl group can be reduced to form a primary amine.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary amines.
Substitution: Formation of substituted esters or amides.
Applications De Recherche Scientifique
Ethyl 4-(aminomethyl)-4-hydroxy-cyclohexanecarboxylate;hydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.
Industry: Used in the production of pharmaceuticals and other fine chemicals.
Mécanisme D'action
The mechanism of action of Ethyl 4-(aminomethyl)-4-hydroxy-cyclohexanecarboxylate;hydrochloride involves its interaction with specific molecular targets. The aminomethyl group can interact with enzymes or receptors, potentially inhibiting their activity. The hydroxyl group may also play a role in binding interactions, enhancing the compound’s overall efficacy. The exact pathways and targets can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl 2-aminomethyl-5-hydroxy-1H-indole-3-carboxylate: Similar structure with an indole ring instead of a cyclohexane ring.
Ethyl 4-hydroxybenzoate: Contains a hydroxyl group and an ester group but lacks the aminomethyl group.
Cyclohexanecarboxylic acid derivatives: Various derivatives with different substituents on the cyclohexane ring.
Uniqueness
Ethyl 4-(aminomethyl)-4-hydroxy-cyclohexanecarboxylate;hydrochloride is unique due to the combination of its functional groups and the cyclohexane ring structure. This combination provides specific chemical properties and reactivity that can be leveraged in various applications, making it a valuable compound for research and industrial use.
Propriétés
Formule moléculaire |
C10H20ClNO3 |
|---|---|
Poids moléculaire |
237.72 g/mol |
Nom IUPAC |
ethyl 4-(aminomethyl)-4-hydroxycyclohexane-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C10H19NO3.ClH/c1-2-14-9(12)8-3-5-10(13,7-11)6-4-8;/h8,13H,2-7,11H2,1H3;1H |
Clé InChI |
ZLKJGSWJCSZFBZ-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1CCC(CC1)(CN)O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



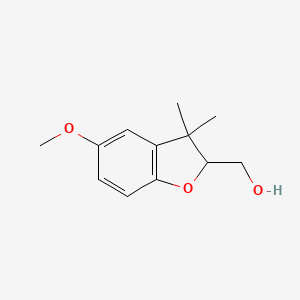
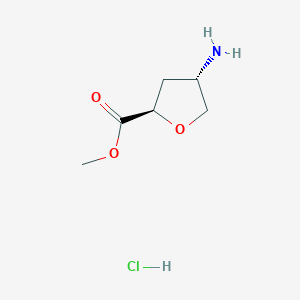
![tert-Butyl 2-(hydroxymethyl)-6-azaspiro[3.5]nonane-6-carboxylate](/img/structure/B13900992.png)
![6-[(1R)-1-aminoethyl]-4-(trifluoromethyl)pyridin-2-amine;dihydrochloride](/img/structure/B13901005.png)
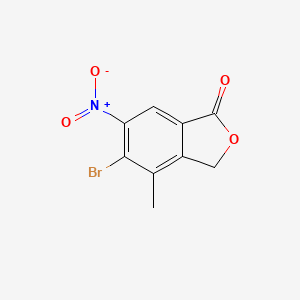
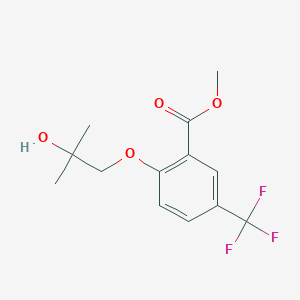


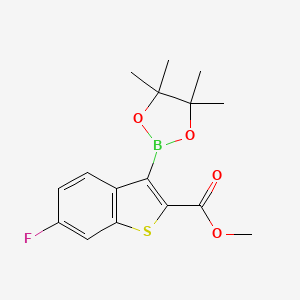
![(2S)-1-[3-fluoro-2-(trifluoromethyl)pyridin-4-yl]propan-2-amine](/img/structure/B13901043.png)


![Tert-butyl 5-cyano-2-azabicyclo[3.1.1]heptane-2-carboxylate](/img/structure/B13901050.png)
